molecular formula C17H18N4O5S B14948091 N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B14948091
M. Wt: 390.4 g/mol
InChI Key: XHYJRCFRNUALJL-UHFFFAOYSA-N
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Description

{N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiadiazole precursors. These precursors are then subjected to a series of reactions including acetylation and spirocyclization under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethyl acetate, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and may require specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

{N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within the cell. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {N}-(1,3’-DIACETYL-5-ETHOXY-2-OXO-1,2-DIHYDRO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL)ACETAMIDE apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1',4-diacetyl-5'-ethoxy-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C17H18N4O5S/c1-5-26-12-6-7-14-13(8-12)17(15(25)20(14)10(3)23)21(11(4)24)19-16(27-17)18-9(2)22/h6-8H,5H2,1-4H3,(H,18,19,22)

InChI Key

XHYJRCFRNUALJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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